![molecular formula C6H3BrClN3 B596125 7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine CAS No. 1269667-51-7](/img/structure/B596125.png)
7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine
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Overview
Description
7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine is a chemical compound with the CAS Number: 1269667-51-7 . It has a molecular weight of 232.47 . It is usually in the form of a powder .
Synthesis Analysis
The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives, including 7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine, has been summarized in various literature sources . The synthetic methods are classified into six distinct categories: synthesis from pyrrole derivatives, synthesis via bromohydrazone, synthesis via formation of triazinium dicyanomethylide, multistep synthesis, transition metal mediated synthesis, and rearrangement of pyrrolooxadiazines .Molecular Structure Analysis
The Inchi Code for 7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine is 1S/C6H3BrClN3/c7-5-2-1-4-6(8)9-3-10-11(4)5/h1-3H . The Inchi Key is WHHDFKYGOMDNGN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine is a powder with a molecular weight of 232.47 . It is typically stored at -10 degrees .Scientific Research Applications
Biological Significance in Medicinal Chemistry
Triazines, including structures similar to 7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine, play a significant role in medicinal chemistry. They serve as a core structure in numerous synthetic derivatives evaluated for a wide spectrum of biological activities. These activities range from antibacterial, antifungal, anti-cancer, antiviral, antimalarial, to anti-inflammatory effects. The triazine nucleus is considered a promising moiety for the development of future drugs due to its potent pharmacological activity across different models (Verma, Sinha, & Bansal, 2019).
Therapeutic Potential and Patents
Triazine moieties are pivotal in drug development due to their vast biological and pharmacological potential. Over the decades, they have been explored for developing molecules for treating various pathological conditions like inflammation and cancer. The development of commercial drugs containing triazines highlights the ongoing interest in this scaffold. Recent reviews summarize advancements in triazine derivatives presenting antimicrobial, anticancer, and other bioactivities, offering insights for new molecule synthesis and design (Dubey et al., 2022).
Environmental Applications
The research on triazines extends beyond pharmacology into environmental science. For example, covalent triazine frameworks (CTFs) have emerged as excellent candidates for CO2 capture due to their high surface area, permanent porosity, and structural tunability. These materials are explored for energy-efficient and enhanced polar gas separation, showcasing the versatility of the triazine scaffold in addressing environmental challenges (Mukhtar et al., 2020).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
The pyrrolo[2,1-f][1,2,4]triazine scaffold, which includes 7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine, has been recognized for its potential in drug development, particularly as kinase inhibitors . Future research may focus on exploring the therapeutic potential of these compounds against various diseases, including cancer and viral infections .
Mechanism of Action
Target of Action
Pyrrolo[2,1-f][1,2,4]triazine, a similar compound, has been found to target theEpidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane tyrosine kinase receptor that belongs to the ERBB family of proteins . It plays a crucial role in cell growth and differentiation.
Pharmacokinetics
Similar compounds have shown low rates of glucuronidation, indicating higher metabolic stability .
properties
IUPAC Name |
7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-5-2-1-4-6(8)9-3-10-11(4)5/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHDFKYGOMDNGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=NN2C(=C1)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735088 |
Source
|
Record name | 7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60735088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine | |
CAS RN |
1269667-51-7 |
Source
|
Record name | 7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60735088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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